molecular formula C17H21NO3 B12397750 (R)-Etodolac-d4

(R)-Etodolac-d4

Cat. No.: B12397750
M. Wt: 291.38 g/mol
InChI Key: NNYBQONXHNTVIJ-HXDATLCLSA-N
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Description

®-Etodolac-d4 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. This compound is specifically labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific research applications. The deuterium labeling helps in tracing the metabolic pathways and understanding the pharmacokinetics of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Etodolac-d4 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Etodolac with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can directly incorporate deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of ®-Etodolac-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions

®-Etodolac-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ®-Etodolac-d4 into its reduced forms.

    Substitution: The deuterium atoms in ®-Etodolac-d4 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or hydrocarbons.

Scientific Research Applications

®-Etodolac-d4 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and understand the pharmacokinetics of Etodolac in the body.

    Drug Metabolism: Helps in studying the metabolism of Etodolac and identifying its metabolites.

    Isotope Labeling: Employed in various research fields for isotope labeling studies.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

The mechanism of action of ®-Etodolac-d4 is similar to that of Etodolac. It works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ®-Etodolac-d4 reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Etodolac: The non-deuterated form of ®-Etodolac-d4.

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A commonly used NSAID for pain and inflammation.

Uniqueness

®-Etodolac-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and drug metabolism research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in scientific research.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

291.38 g/mol

IUPAC Name

2-[(1R)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i8D2,9D2

InChI Key

NNYBQONXHNTVIJ-HXDATLCLSA-N

Isomeric SMILES

[2H]C1(C2=C([C@@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H]

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Origin of Product

United States

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